DL-Lysine-4,4,5,5-d4 dihydrochloride
Description
Overview of Deuterium-Labeled Lysine (B10760008) Derivatives in Isotopic Tracing and Quantification
Deuterium (B1214612) (²H), a stable isotope of hydrogen, is a commonly used label in biochemical and pharmaceutical research. creative-proteomics.com The replacement of hydrogen with deuterium in a molecule like lysine creates a deuterated derivative. This substitution is particularly useful because it results in a distinct mass increase that is easily detectable by mass spectrometry. creative-biolabs.com
Deuterium-labeled lysine derivatives, such as DL-Lysine-4,4,5,5-d4 dihydrochloride (B599025), are invaluable tools for several reasons:
Internal Standards: In quantitative mass spectrometry, deuterated compounds serve as ideal internal standards. eurisotop.com Because they are chemically almost identical to their unlabeled (endogenous) counterparts, they behave similarly during sample preparation and analysis (e.g., extraction and chromatographic separation). By adding a known amount of the labeled standard to a sample, researchers can accurately quantify the amount of the unlabeled analyte by comparing their respective signal intensities in the mass spectrometer.
Metabolic Flux Analysis: These derivatives are used to trace the pathways of lysine metabolism in living organisms. wikipedia.orgnih.gov By administering the labeled lysine, scientists can follow its incorporation into proteins and its breakdown into various metabolites, shedding light on protein synthesis rates and catabolic processes. researchgate.netsemanticscholar.org
Proteomics Research: In quantitative proteomics, deuterium-labeled lysine is frequently used in SILAC experiments. creative-biolabs.comisotope.com Cells are grown in a medium where normal lysine is replaced by a deuterium-labeled version. creative-biolabs.com This leads to the synthesis of "heavy" proteins. When these cells are compared to a control group grown with normal "light" lysine, the relative abundance of each protein can be determined with high accuracy by analyzing the mass difference of the lysine-containing peptides. isotope.com
The specific placement of deuterium atoms, as in the 4,4,5,5 positions of lysine, ensures that the label is stable and not easily lost through common biochemical reactions, making it a reliable tracer for metabolic studies. nih.gov
Academic Relevance and Research Trajectory of DL-Lysine-4,4,5,5-d4 Dihydrochloride Studies
This compound is a labeled amino acid derivative specifically designed for research use. scbt.com Its primary role is as a tool for precise quantification and tracing in complex biological samples. The racemic (DL) form contains both the D- and L-isomers of lysine, making it suitable for studies where the metabolic fate of both enantiomers is of interest or when used as an internal standard for the quantification of total lysine without chiral separation.
The academic relevance of this compound is centered on its application in mass spectrometry-based quantitative analysis. It is frequently employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods to determine the concentration of lysine in various biological matrices like plasma, tissues, and cell cultures. This is critical for studies investigating amino acid metabolism, nutritional science, and certain metabolic diseases characterized by abnormal lysine levels.
Research utilizing deuterated lysine, including the d4 variant, continues to advance our understanding of protein dynamics and metabolic regulation. For instance, studies on lysine metabolism in the brain have used labeled lysine to trace its catabolic pathways. nih.gov Furthermore, in the field of proteomics, the use of such labeled amino acids is fundamental for comparative analyses that aim to identify changes in protein expression associated with disease states or in response to therapeutic interventions. creative-biolabs.com
The properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 284664-88-6 scbt.com |
| Molecular Formula | C₆H₁₀D₄N₂O₂ · 2HCl scbt.com |
| Molecular Weight | 223.13 g/mol scbt.comisotope.com |
| Isotopic Purity | Typically ≥98 atom % D |
| Mass Shift | M+4 sigmaaldrich.com |
| Form | Solid |
Structure
2D Structure
Properties
IUPAC Name |
2,6-diamino-4,4,5,5-tetradeuteriohexanoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/i1D2,2D2;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBURJFZIMRPCZ-RIZDZYNXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(C(=O)O)N)C([2H])([2H])CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Isotopic Characterization for Dl Lysine 4,4,5,5 D4 Dihydrochloride
Chemical and Enzymatic Deuteration Approaches for Positional Labeling
The synthesis of DL-Lysine-4,4,5,5-d4 dihydrochloride (B599025) necessitates precise methods for introducing deuterium (B1214612) at specific positions within the lysine (B10760008) molecule. Both chemical and enzymatic strategies have been developed for the deuteration of amino acids, each with distinct advantages and limitations regarding positional labeling.
Chemical approaches for deuteration often involve hydrogen-deuterium (H-D) exchange reactions under conditions that promote the replacement of hydrogen atoms with deuterium from a deuterium-rich source, such as deuterium oxide (D₂O) or deuterium gas (D₂). Common chemical methods include:
Acid- or Base-Catalyzed Exchange: This method can achieve high levels of deuteration by exposing the amino acid to a strong deuterated acid or base. For lysine, prolonged heating in a strong deuterated acid can facilitate H-D exchange across the carbon skeleton. This approach is effective for producing highly deuterated molecules.
Metal-Catalyzed Exchange: Transition metals, such as ruthenium, platinum, or palladium, can catalyze the H-D exchange. For instance, ruthenium nanoparticles have been utilized to catalyze the deuteration of L-lysine in the presence of deuterium gas. These methods can be highly efficient under specific temperature and pressure conditions.
Thermal Exchange: Heating an amino acid in heavy water (D₂O) at elevated temperatures can also induce H-D exchange. This method's effectiveness for achieving site-specific deuteration at the 4 and 5 positions of lysine would depend on the specific reaction conditions.
Enzymatic methods for deuteration offer the potential for high site-selectivity, which can be a significant advantage over chemical methods. nih.govnih.gov These approaches utilize enzymes that can catalyze H-D exchange at specific positions on an amino acid. While enzymatic methods can provide excellent control over the deuteration pattern, they can also be limited by the substrate specificity of the enzyme. nih.govacs.org For the synthesis of DL-Lysine-4,4,5,5-d4, a chemoenzymatic strategy might be employed, where an enzyme is used to achieve the desired deuteration, followed by a chemical process to induce racemization.
Methodologies for Ensuring Isotopic Purity and Enrichment
Ensuring high isotopic purity and enrichment is critical for the application of deuterated compounds. Several analytical techniques are employed to quantify the level of deuterium incorporation and to identify the presence of any non-deuterated or partially deuterated species.
High-resolution mass spectrometry (HRMS), particularly electrospray ionization (ESI-HRMS), is a powerful tool for determining isotopic purity. nih.govresearchgate.net This technique can distinguish between the deuterated compound and its hydrogen-containing isotopologues based on their mass-to-charge ratios. nih.gov By analyzing the relative abundance of the different isotopic peaks, the percentage of isotopic enrichment can be accurately calculated. rsc.orgrsc.org Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is also widely used for the quantification of deuterated amino acids in various samples. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable method for assessing isotopic purity.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of a deuterated compound, the absence or significant reduction of signals at the chemical shifts corresponding to the positions of deuterium incorporation provides direct evidence of successful deuteration.
²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, providing a definitive confirmation of the presence and location of the deuterium atoms.
A combination of ¹H NMR and ²H NMR can provide an even more accurate determination of isotopic abundance compared to using ¹H NMR or mass spectrometry alone. nih.gov
The following table summarizes the key methodologies for ensuring isotopic purity:
| Methodology | Principle | Information Obtained |
| High-Resolution Mass Spectrometry (HRMS) | Separation of ions based on their mass-to-charge ratio. | Precise mass measurement to confirm deuteration and calculate isotopic enrichment by comparing the relative intensities of isotopic peaks. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Chromatographic separation followed by mass analysis of fragmented ions. | Quantification of the deuterated compound and its isotopologues in complex mixtures. |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | Detection of proton nuclei in a magnetic field. | Confirmation of deuteration by observing the disappearance or reduction of proton signals at specific positions. |
| ²H Nuclear Magnetic Resonance (²H NMR) | Direct detection of deuterium nuclei in a magnetic field. | Direct confirmation of the presence and location of deuterium atoms. |
Control and Assessment of Racemization and Enantiomeric Purity in Deuterated DL-Lysine Synthesis
The synthesis of DL-Lysine-4,4,5,5-d4 dihydrochloride requires the conversion of the naturally occurring L-enantiomer into a racemic mixture of both D and L forms. This process, known as racemization, must be carefully controlled and assessed to ensure a 1:1 ratio of the enantiomers in the final product.
Racemization of amino acids can be induced by various chemical treatments, often involving heat and either acidic or basic conditions. acs.org For lysine, heating in an aqueous solution of a weak acid like acetic acid is a common method for racemization. The conditions used for deuteration, such as prolonged heating in a strong deuterated acid, can also facilitate racemization.
Several factors can influence the rate of racemization during chemical synthesis, including the type of base, additives, and condensing agents used. highfine.com It is crucial to select reaction conditions that promote racemization to the desired extent without causing unwanted side reactions or degradation of the deuterated amino acid.
The enantiomeric purity of the final product can be assessed using chiral chromatography techniques, such as capillary electrophoresis with a chiral selector. nih.govacs.org This method can separate and quantify the different stereoisomers present in the sample, allowing for the verification of the racemic nature of the DL-lysine product. nih.gov
The table below outlines common approaches for the control and assessment of racemization:
| Aspect | Method | Description |
| Control of Racemization | Acid/Base Treatment at High Temperatures | Heating the amino acid in an acidic or basic solution to promote the conversion of one enantiomer to a mixture of both. |
| Control of Racemization | Use of Specific Catalysts | Aldehydes such as salicylaldehyde (B1680747) can catalyze the racemization process. |
| Assessment of Enantiomeric Purity | Capillary Electrophoresis | Separation of enantiomers using a chiral selector to determine their relative proportions. |
| Assessment of Enantiomeric Purity | Chiral High-Performance Liquid Chromatography (HPLC) | Chromatographic separation of enantiomers on a chiral stationary phase. |
Advanced Spectroscopic and Chromatographic Techniques for Structural and Isotopic Confirmation (e.g., NMR, Mass Spectrometry)
A combination of advanced spectroscopic and chromatographic techniques is essential for the unambiguous structural and isotopic confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy plays a pivotal role in confirming the precise location of the deuterium labels.
¹H NMR: The ¹H NMR spectrum of DL-Lysine-4,4,5,5-d4 would show the absence of signals corresponding to the protons at the 4 and 5 positions of the lysine carbon chain.
²H NMR: A ²H NMR spectrum would exhibit signals at the chemical shifts corresponding to the 4 and 5 positions, providing direct and definitive evidence of the deuteration pattern.
¹³C NMR: The ¹³C NMR spectrum can also be used for structural confirmation, with the signals for the deuterated carbons showing characteristic splitting patterns due to coupling with deuterium.
Mass Spectrometry (MS) is another critical tool for confirming the isotopic incorporation.
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement of the molecule, which will be increased by four mass units compared to the unlabeled compound, confirming the incorporation of four deuterium atoms. rsc.orgrsc.org
Tandem Mass Spectrometry (MS/MS): Can be used to fragment the molecule and analyze the resulting fragments. The masses of these fragments can help to confirm the location of the deuterium labels within the molecule.
The following table summarizes the application of these techniques for the characterization of this compound:
| Technique | Application | Expected Results |
| ¹H NMR | Structural and Isotopic Confirmation | Absence of proton signals at the 4 and 5 positions. |
| ²H NMR | Direct Isotopic Confirmation | Presence of deuterium signals at the 4 and 5 positions. |
| ¹³C NMR | Structural Confirmation | Characteristic splitting of carbon signals at the 4 and 5 positions due to C-D coupling. |
| HRMS | Isotopic Confirmation and Purity | A molecular ion peak corresponding to the mass of DL-Lysine plus four deuterium atoms. |
| MS/MS | Positional Isomer Confirmation | Fragmentation pattern consistent with deuterium labeling at the 4 and 5 positions. |
Applications in Quantitative Proteomics Research
Principles and Methodological Framework of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling strategy that enables the relative quantification of proteins between different cell populations. creative-proteomics.com The fundamental principle involves replacing a standard essential amino acid in cell culture medium with an isotopically labeled, or "heavy," version. creative-proteomics.comcreative-proteomics.com DL-Lysine-4,4,5,5-d4 dihydrochloride (B599025) serves as one such "heavy" amino acid.
The SILAC experimental workflow is divided into an adaptation phase and an experimental phase. creative-proteomics.comgbiosciences.com In the first phase, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid, such as lysine (B10760008). gbiosciences.com One population is grown in "light" medium containing the natural, unlabeled amino acid, while the other is grown in "heavy" medium containing the stable isotope-labeled version, like DL-Lysine-4,4,5,5-d4 dihydrochloride. gbiosciences.com After a sufficient number of cell divisions, the heavy amino acid is fully incorporated into the entire proteome of the second cell population. creative-proteomics.com In the experimental phase, the two cell populations can be subjected to different stimuli or conditions. Subsequently, the cell populations are combined, typically in a 1:1 ratio, and processed for mass spectrometry analysis. chempep.com Because the samples are mixed at an early stage, this method minimizes quantitative errors that can arise from variations in sample handling. nih.govisotope.com
The successful application of SILAC hinges on the complete and efficient incorporation of the heavy-labeled amino acid into the cellular proteome. researchgate.net For this compound, this means that virtually all lysine residues in newly synthesized proteins are the deuterated form. This is achieved by culturing cells in a lysine-deficient medium supplemented with the deuterated lysine as the sole source of this essential amino acid. gbiosciences.com
To ensure that the pool of endogenous "light" lysine is fully depleted and replaced, cells must be cultured in the "heavy" medium for a sufficient period. nih.gov Research indicates that at least five to six cell doublings are required to achieve an incorporation efficiency of over 95-97%. chempep.comnih.gov This extended culture period ensures that pre-existing proteins containing light lysine are diluted out through protein turnover and cell division, leading to a proteome where lysine is almost exclusively the heavy, deuterated form. The high incorporation efficiency is critical for accurate quantification, as it ensures a clear distinction between the "light" and "heavy" peptide signals in the mass spectrometer. researchgate.net
Table 1: Factors Influencing Isotope Incorporation Efficiency
| Factor | Description | Importance for Accuracy |
| Number of Cell Doublings | Typically requires at least 5-6 generations. | Ensures pre-existing "light" proteins are sufficiently diluted, achieving >95% incorporation. chempep.comnih.gov |
| Media Composition | Must use amino acid-deficient media supplemented with the desired isotope. | Prevents competition from unlabeled amino acids present in standard media. |
| Dialyzed Serum | Fetal Bovine Serum (FBS) must be dialyzed. | Removes free amino acids from the serum that would otherwise compete with the labeled ones. gbiosciences.com |
| Cell Line Auxotrophy | The cell line must be auxotrophic for the amino acid being labeled (e.g., lysine). | Guarantees that the cell's only source of the amino acid is the supplemented, labeled version from the medium. nih.gov |
| Protein Turnover Rate | Proteins with very slow turnover may require longer labeling times. | Incomplete labeling of slow-turnover proteins can skew quantification results. researchgate.net |
This table is interactive. You can sort and filter the data.
Once two cell populations are fully labeled with "light" (unlabeled) lysine and "heavy" (DL-Lysine-4,4,5,5-d4) lysine respectively, they can be used in comparative proteomic experiments. After applying different treatments to each population, the cells are combined, and the proteins are extracted and digested, commonly with the enzyme trypsin. gbiosciences.com Trypsin cleaves proteins C-terminal to lysine and arginine residues, ensuring that nearly every resulting peptide (except the C-terminal peptide of the protein) will contain at least one labeled amino acid. chempep.comnih.gov
When analyzed by mass spectrometry, a peptide containing the natural "light" lysine and its "heavy" counterpart containing DL-Lysine-4,4,5,5-d4 are chemically identical but differ in mass. creative-biolabs.com The four deuterium (B1214612) atoms in DL-Lysine-4,4,5,5-d4 result in a mass shift of approximately 4 Daltons (Da) compared to the light version. thermofisher.comsigmaaldrich.com In the mass spectrum, these appear as a pair of peaks separated by this mass difference. The relative abundance of the protein in the two original cell populations is determined by calculating the ratio of the signal intensities (or peak areas) of the heavy and light peptide pairs. nih.gov A ratio of 1:1 indicates no change in protein abundance, whereas a ratio greater or less than one signifies upregulation or downregulation, respectively, in response to the experimental condition.
This strategy can be expanded for multiplexing by using different isotopic labels for the same amino acid. For instance, a three-plex experiment could compare a control ("light" lysine) with two different conditions using "medium" (e.g., L-Lysine-4,4,5,5-d4, +4 Da shift) and "heavy" (e.g., ¹³C₆,¹⁵N₂-L-lysine, +8 Da shift) labels. thermofisher.com
Table 2: Common Isotopic Labels for Lysine in SILAC
| Isotope Label | Chemical Formula of Labeled Lysine | Mass Shift (Da) | Common Use |
| Light (Unlabeled) | C₆H₁₄N₂O₂ | 0 | Control/Reference |
| Medium (Deuterated) | C₆H₁₀D₄N₂O₂ | +4 | 2-plex or 3-plex experiments thermofisher.com |
| Heavy (¹³C) | ¹³C₆H₁₄N₂O₂ | +6 | 2-plex or 3-plex experiments |
| Heavy (¹³C, ¹⁵N) | ¹³C₆H₁₄¹⁵N₂O₂ | +8 | 2-plex or 3-plex experiments thermofisher.com |
This table is interactive. You can sort and filter the data.
Investigations of Protein Turnover Dynamics Using Isotopic Tracers
Beyond static protein quantification, this compound is instrumental in studying the dynamic processes of protein synthesis and degradation, collectively known as protein turnover.
A variation of the SILAC method, known as pulsed SILAC (pSILAC), is used to measure protein turnover. creative-proteomics.comwikipedia.org In a pSILAC experiment, cells are initially grown in a "light" medium. They are then rapidly switched to a "heavy" medium containing this compound for a defined period, or "pulse." creative-proteomics.com
During this pulse, all newly synthesized proteins will incorporate the heavy deuterated lysine, while pre-existing proteins remain in their light form. creative-proteomics.com By collecting samples at various time points after the switch and analyzing them by mass spectrometry, researchers can track the appearance of heavy-labeled peptides and the corresponding disappearance of light-labeled peptides for thousands of proteins simultaneously. The rate at which the heavy version of a protein appears is a direct measure of its synthesis rate. chempep.com Conversely, the rate at which the light version diminishes reflects its degradation rate. creative-proteomics.com
The data obtained from pSILAC experiments on protein synthesis and degradation rates can be used to calculate the half-life of each identified protein—the time it takes for half of the existing population of that protein to be degraded and replaced. creative-proteomics.com This provides critical insights into the stability and regulation of individual proteins within the cell.
By applying these methods on a proteome-wide scale, researchers can compile extensive datasets of protein turnover rates for specific cell types, tissues, or organisms under various conditions. These compilations are often referred to as "protein turnover atlases." Such atlases offer a global view of cellular dynamics, revealing how networks of proteins are regulated in concert and how protein stability contributes to biological processes like cell cycle progression, differentiation, and disease.
Analysis of Post-Translational Modifications and Protein-Protein Interactions
The quantitative power of SILAC using this compound extends to the analysis of post-translational modifications (PTMs) and protein-protein interactions (PPIs). creative-proteomics.comwikipedia.org In these applications, SILAC is coupled with enrichment techniques, such as affinity purification or immunoprecipitation. gbiosciences.comnih.gov
For PTM analysis, two SILAC-labeled cell populations (e.g., control vs. treated) are combined, and peptides bearing a specific modification, such as phosphorylation or ubiquitination, are enriched from the mixed lysate. chempep.comnih.gov The SILAC ratios of the enriched peptides then reveal quantitative changes in the modification status of specific sites on proteins in response to the treatment. chempep.com
For studying PPIs, a "bait" protein is immunoprecipitated from a lysate of mixed heavy- and light-labeled cells, where one population serves as a control (e.g., expressing an irrelevant protein). chempep.com True interaction partners of the bait protein will be specifically co-precipitated and identified by a high heavy-to-light ratio in the mass spectrometer. In contrast, non-specific background proteins that bind to the antibody or beads will have a ratio close to 1:1, allowing them to be easily distinguished from genuine interactors.
Table 3: Interpreting SILAC Ratios in Immunoprecipitation Experiments
| Protein Category | Expected Heavy/Light Ratio | Interpretation |
| Bait Protein | High (or ∞ if absent in light) | Successful pulldown of the target protein. |
| Specific Interactor | High | Protein specifically interacts with the bait protein. |
| Non-specific Binder | ~1 | Protein binds non-specifically to the antibody or beads, not a true interactor. |
This table is interactive. You can sort and filter the data.
Quantification of Ubiquitylation Occupancy and Turnover Rates
Ubiquitylation is a dynamic and crucial post-translational modification that regulates a vast array of cellular processes, from protein degradation to cell signaling. a-z.ludundee.ac.uk The ability to accurately quantify the extent (occupancy) and the rate of addition and removal (turnover) of ubiquitin on specific lysine residues is essential for understanding its regulatory roles. nih.govspringernature.com Stable Isotope Labeling by Amino acids in Cell Culture (SILAC) is a powerful technique that utilizes labeled amino acids, such as this compound, for this purpose. springernature.comcreative-biolabs.combroadinstitute.org
In a typical SILAC experiment, one population of cells is grown in a medium containing the "heavy" isotope-labeled lysine, while a control population is grown in a medium with the normal "light" lysine. creative-biolabs.combroadinstitute.org This leads to the incorporation of the respective lysine forms into all newly synthesized proteins. creative-biolabs.com When the cell populations are mixed and analyzed by mass spectrometry, the ubiquitinated peptides from the "heavy" and "light" samples appear as pairs of peaks with a characteristic mass difference. acs.org The ratio of the intensities of these peaks provides a precise relative quantification of the ubiquitylation event at a specific site. broadinstitute.orgacs.org
Recent advancements have enabled global, site-resolved analysis of ubiquitylation, revealing key properties of this modification system. nih.gov Studies have shown that ubiquitylation site occupancy can span over four orders of magnitude, though the median occupancy is significantly lower than that of other modifications like phosphorylation. nih.gov Furthermore, researchers have found a strong interrelation between the occupancy, turnover rate, and regulation of ubiquitylation sites by proteasome inhibitors, which helps distinguish sites involved in proteasomal degradation from those involved in cellular signaling. nih.gov
| Finding | Significance | Primary Method | Reference |
|---|---|---|---|
| Ubiquitylation site occupancy spans over four orders of magnitude. | Reveals a wide dynamic range for this modification, suggesting diverse regulatory functions. | Mass Spectrometry, SILAC | nih.gov |
| Median ubiquitylation occupancy is three orders of magnitude lower than phosphorylation. | Highlights fundamental differences in how these two major post-translational modifications regulate cellular processes. | Mass Spectrometry, SILAC | nih.gov |
| Site occupancy and turnover rates distinguish between signaling and degradation roles. | Provides a quantitative framework for understanding the functional consequences of specific ubiquitylation events. | Mass Spectrometry, SILAC | nih.gov |
| A surveillance mechanism rapidly deubiquitylates ubiquitin-specific E1 and E2 enzymes. | Discovered a protective mechanism that prevents the accumulation of bystander ubiquitylation on core machinery. | Mass Spectrometry, Proteomics | nih.gov |
Detection and Quantification of Lysine-Related Adducts (e.g., Maillard Reaction Products, Aflatoxin-Lysine Adducts)
The reactive ε-amino group of lysine makes it susceptible to forming adducts with various molecules, including reducing sugars and metabolites of toxins. ansynth.comuark.edu Quantifying these adducts is important in fields ranging from food science to toxicology. Isotope-dilution mass spectrometry, using standards like this compound, is a state-of-the-art method for this purpose. incap.intmdpi.com
Maillard Reaction Products
The Maillard reaction is a non-enzymatic reaction between the amino group of amino acids, particularly the ε-amino group of lysine, and the carbonyl group of reducing sugars. uark.edusandiego.edu This reaction, often associated with the browning of food during cooking, can lead to the formation of a complex mixture of products, some of which can reduce the nutritional quality of proteins by making lysine unavailable. ansynth.comuark.edu Advanced glycation end-products (AGEs), a class of Maillard reaction products, are formed in the body and are implicated in various pathologies. sandiego.eduresearchgate.net One such product, Nε-(1-Carboxymethyl)-L-lysine (CML), is often used as an indicator to evaluate the extent of protein modification. researchgate.net Quantitative methods using stable isotope-labeled standards allow for the accurate measurement of these adducts in complex biological and food matrices.
Aflatoxin-Lysine Adducts
Aflatoxins are toxic compounds produced by certain molds and are known human carcinogens. researchgate.net After ingestion, Aflatoxin B1 (AFB1) can be metabolically activated in the liver, forming a reactive epoxide that can bind to DNA and proteins. incap.intmdpi.com The reaction with lysine residues in albumin forms a stable Aflatoxin B1-lysine adduct (AFB1-Lys). nih.govnih.gov This adduct serves as a crucial biomarker for assessing long-term exposure to AFB1. incap.intnih.gov
The gold standard for quantifying AFB1-Lys in serum or plasma samples is isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). incap.intnih.gov In this method, a known quantity of a stable isotope-labeled internal standard, such as Aflatoxin B1-Lysine-d4, is added to the sample before processing. nih.gov The protein fraction is digested to release the adducts, which are then extracted and analyzed. nih.gov By comparing the mass spectrometer's signal from the naturally occurring adduct to that of the co-eluting labeled standard, a highly accurate and precise quantification can be achieved. nih.gov
| Parameter | Reported Value/Finding | Significance | Reference |
|---|---|---|---|
| Analytical Method | Isotope-dilution liquid chromatography/tandem mass spectrometry (LC/MS/MS) | Provides high sensitivity and specificity for adduct quantification. | nih.gov |
| Internal Standard | Stable-isotope labeled Aflatoxin B1-Lysine (e.g., AFB1-Lys-D4) | Corrects for variations in sample extraction and instrument response, ensuring accuracy. | nih.gov |
| Quantification Limit | Can quantify levels as low as 0.5 pg/mg albumin. | Allows for the detection of adducts resulting from low-level environmental exposures. | nih.gov |
| Imprecision | Total imprecision determined from 30 measurements over 15 days was 5.6% and 9.1% for high and low concentrations, respectively. | Demonstrates the high reproducibility and reliability of the method for routine analysis. | nih.gov |
Role in Metabolic Flux Analysis and Metabolomics Research
Isotopic Tracer Applications in Elucidating Metabolic Pathways
Stable isotope labeling is a powerful technique for investigating the dynamics of metabolic pathways. dtu.dk By introducing a labeled substrate into a biological system, researchers can track the incorporation of the isotope into downstream metabolites, providing insights into the flow, or flux, of molecules through a metabolic network.
Tracing Lysine (B10760008) Metabolism and its Intermediates in Biological Systems
DL-Lysine-4,4,5,5-d4 dihydrochloride (B599025) can be used as a tracer to study the intricate pathways of lysine metabolism. When introduced into cell cultures or in vivo models, this labeled form of lysine participates in the same biochemical reactions as its unlabeled counterpart. nih.gov As the deuterated lysine is metabolized, the deuterium (B1214612) atoms are incorporated into various intermediates and downstream products. By using techniques like mass spectrometry, researchers can identify and quantify these labeled molecules, effectively mapping the metabolic fate of lysine. This approach is instrumental in understanding how lysine is catabolized and utilized for processes such as protein synthesis and energy production.
Analysis of Carbon Flux Distributions in Cellular and Microbial Metabolism (e.g., Corynebacterium glutamicum)
Metabolic flux analysis is essential for understanding the physiology of microorganisms and for optimizing their use in industrial biotechnology. Corynebacterium glutamicum is a bacterium widely used for the industrial production of amino acids, particularly lysine. escholarship.orgwaters.com Isotopic tracers are employed to determine the distribution of carbon flux through the central metabolic pathways that lead to lysine biosynthesis. While 13C-labeled substrates are commonly used for this purpose, the principles of isotope tracing are equally applicable to deuterated compounds.
In a typical experiment, the microorganism is cultured in a medium containing a known concentration of the isotopically labeled substrate. After a period of growth, the metabolites are extracted and their isotopic labeling patterns are analyzed. This data, combined with a stoichiometric model of the organism's metabolic network, allows for the calculation of intracellular fluxes. nih.govmdpi.com For example, such analyses have revealed how changes in carbon sources, like glucose or fructose, can drastically alter the flux through pathways such as the pentose (B10789219) phosphate (B84403) pathway and the tricarboxylic acid (TCA) cycle in C. glutamicum, thereby affecting the yield of lysine. nih.gov
Below is an example of how metabolic flux data in Corynebacterium glutamicum might be presented.
| Metabolic Flux | Relative Flux (%) on Glucose | Relative Flux (%) on Fructose |
| Pentose Phosphate Pathway | 62.0 | 14.4 |
| Glycolysis | 38.0 | 85.6 |
| TCA Cycle | 55.2 | 78.9 |
| Lysine Biosynthesis | 30.0 | 25.4 |
This table illustrates the kind of data generated from metabolic flux analysis studies, showing the percentage of carbon source directed through major metabolic pathways.
Quantitative Metabolomics Utilizing Deuterated Lysine Standards
Quantitative metabolomics aims to measure the concentrations of metabolites within a biological system. The use of stable isotope-labeled internal standards is a cornerstone of accurate and precise quantification in mass spectrometry-based metabolomics. dtu.dk
Methodologies for Measuring Metabolite Concentrations and Pathway Activities
DL-Lysine-4,4,5,5-d4 dihydrochloride is an ideal internal standard for the quantification of unlabeled lysine in biological samples. In a technique known as isotope dilution mass spectrometry, a known amount of the deuterated lysine is added to a sample prior to analysis. dtu.dk Because the deuterated standard is chemically identical to the natural analyte, it experiences the same effects during sample preparation, chromatography, and ionization in the mass spectrometer.
The endogenous, unlabeled lysine and the deuterated internal standard can be distinguished by their mass-to-charge ratio (m/z) in the mass spectrometer. By comparing the signal intensity of the endogenous lysine to that of the known amount of added deuterated standard, the concentration of the endogenous lysine can be accurately calculated. This method corrects for sample loss during preparation and for variations in instrument response, leading to highly reliable quantitative data. nih.govau.dk
Differentiation of Metabolite Production Versus Consumption Rates Through Isotopic Labeling
Isotopic labeling can also be used to distinguish between the production and consumption of metabolites, providing a more dynamic picture of metabolic processes. By introducing a labeled precursor into a system, one can measure the rate at which the label is incorporated into a particular metabolite, which reflects its rate of production (synthesis). Simultaneously, the change in the total pool size of the metabolite (both labeled and unlabeled) provides information about the net balance between production and consumption. By combining these measurements, it is possible to calculate both the production and consumption rates independently, offering a deeper understanding of metabolic regulation.
Integration with Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Profiling
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful analytical technique used in metabolomics. mit.edu It is non-destructive and provides detailed structural information about metabolites. The integration of stable isotope labeling with NMR can enhance its capabilities for metabolic profiling. dtu.dk
When a deuterated compound like this compound is used, the deuterium atoms can be observed directly in 2H NMR spectroscopy, or their effects can be seen in 1H and 13C NMR spectra. The presence of deuterium at specific positions in a molecule can simplify complex spectra by removing the signals from the attached protons, which can aid in the identification and quantification of metabolites in complex mixtures. nih.gov
Furthermore, in isotope tracing experiments, NMR can be used to determine the specific positions of isotopic labels within a molecule. This provides valuable information about the biochemical reactions that have occurred, as different enzymatic reactions will result in different labeling patterns in the product molecules. This level of detail is highly complementary to the information obtained from mass spectrometry and can provide a more complete picture of metabolic fluxes and pathway activities. mit.edulcms.cz
The following table illustrates the types of data that can be obtained from an NMR-based metabolic profiling experiment.
| Metabolite | Chemical Shift (ppm) | Fold Change (Condition A vs. B) |
| Lysine | 3.02, 1.73, 1.49, 1.91 | 1.5 |
| Glutamate | 2.04, 2.13, 2.34, 3.77 | -0.8 |
| Lactate | 1.33, 4.11 | 2.1 |
| Alanine | 1.48, 3.78 | 1.2 |
This table provides an example of how NMR data can be used to identify and quantify changes in metabolite concentrations between different experimental conditions.
Applications of Deuterium Imaging and 13C-NMR for Metabolic Flux Assessment
The use of stable isotopes like deuterium has revolutionized the ability to non-invasively monitor metabolism in living systems. cam.ac.uk this compound is utilized in advanced analytical techniques such as Deuterium Metabolic Imaging (DMI) and Nuclear Magnetic Resonance (NMR) spectroscopy to provide detailed insights into metabolic fluxes.
Deuterium Metabolic Imaging (DMI): DMI is an emerging magnetic resonance (MR)-based imaging technique that visualizes and quantifies metabolic processes in vivo. nih.gov The technique involves administering a deuterium-labeled substrate, such as DL-Lysine-4,4,5,5-d4, and then detecting the signal from the deuterium atoms as the compound is metabolized. mdpi.com The low natural abundance of deuterium (0.0115%) means there is virtually no background signal, making it an excellent tracer for tracking specific metabolic pathways. mdpi.com DMI can map the conversion of the labeled lysine into its downstream products, providing spatial and temporal information about metabolic activity in tissues and organs. elifesciences.org This method is non-radioactive and can be used to assess metabolic changes that precede morphological changes in disease states. cam.ac.uk
13C-Nuclear Magnetic Resonance (13C-NMR): While DMI provides spatial imaging, NMR spectroscopy offers a highly detailed analysis of the chemical fate of isotopic labels. Though often performed with Carbon-13 (¹³C), the principles are directly applicable to deuterium labeling for studying metabolic pathways. nih.gov When a labeled compound like DL-Lysine-4,4,5,5-d4 is introduced into a biological system (e.g., cell culture or an organism), it is incorporated into various metabolites. NMR can detect the specific locations of the deuterium atoms in these downstream molecules. This information allows researchers to deduce the activity of specific enzymatic reactions and quantify the flux through different interconnected pathways. nih.govnih.gov For instance, studies using ¹³C-labeled precursors for lysine biosynthesis in bacteria have successfully elucidated the relative contributions of major metabolic pathways, such as the Krebs cycle and the glyoxylate (B1226380) shunt, to the production of lysine. nih.gov
The following table summarizes the principles and applications of these techniques for metabolic flux assessment using labeled lysine.
| Technique | Principle | Key Application with Labeled Lysine | Research Findings |
| Deuterium Metabolic Imaging (DMI) | Non-invasive MR-based detection of deuterium signals from an administered labeled substrate. nih.govmdpi.com | Spatially mapping the uptake and metabolic conversion of DL-Lysine-d4 in tissues and organs in vivo. | Enables visualization of metabolic heterogeneity in different biological states, such as in tumors versus healthy tissue. elifesciences.org |
| Nuclear Magnetic Resonance (NMR) | High-resolution detection of isotope labels (e.g., ²H or ¹³C) in various metabolites extracted from a biological sample. nih.gov | Quantifying the rate of label incorporation from DL-Lysine-d4 into proteins and other metabolites to determine specific reaction rates (fluxes). | Provides detailed, quantitative data on how metabolic pathways are utilized and regulated under different conditions. nih.govnih.gov |
Utilization in Investigating Metabolic Responses to Environmental or Genetic Perturbations
A primary application of this compound is to trace how metabolic networks adapt to changes, whether they are induced by environmental stress or genetic modifications. By providing a clear signal against a low background, the tracer allows for precise quantification of shifts in lysine metabolism.
Genetic Perturbations: In the field of functional genomics, researchers often create knockout mutants—organisms where a specific gene has been inactivated—to understand that gene's function. Studies in the plant Arabidopsis thaliana have utilized mutations in the genes responsible for lysine catabolism to investigate metabolic regulation. nih.govnih.gov In such a genetically perturbed system, introducing a tracer like DL-Lysine-d4 allows for the precise measurement of how metabolism is rerouted. For example, blocking the lysine degradation pathway leads to a significant accumulation of lysine and profoundly alters the expression of gene networks controlling anabolic processes, protein synthesis, and plant vigor. nih.gov This demonstrates a strong link between lysine metabolism and the broader regulation of cellular growth.
Environmental Perturbations: Metabolic pathways are highly responsive to changes in the cellular environment, such as nutrient availability. Stable isotope tracers are ideal for quantifying these adaptations. A study on the lysine-producing bacterium Corynebacterium glutamicum revealed that the type of sugar provided as a carbon source dramatically alters intracellular metabolic fluxes. nih.gov When cultured on glucose, the bacterium directed a high percentage of carbon flux through the pentose phosphate pathway (PPP) to generate NADPH, a critical cofactor for lysine synthesis. In contrast, when grown on fructose, the flux through the PPP was significantly lower, leading to reduced lysine production. nih.gov Although this specific study used ¹³C-labeled glucose, the use of DL-Lysine-d4 as a tracer would similarly allow researchers to track the fate of lysine itself under such differing environmental conditions.
Another example of an environmental perturbation is nutrient deprivation. In a study using 3T3-L1 cells, lysine deprivation was shown to suppress the differentiation of preadipocytes into mature fat cells. mdpi.com This change was accompanied by significant transcriptomic alterations, including the disruption of amino acid and carbon metabolism and the inhibition of mitochondrial respiratory pathways. mdpi.com Using DL-Lysine-d4 in such a system would enable researchers to directly trace the reduced incorporation of lysine into proteins and other downstream pathways, providing a direct measure of the metabolic shutdown in response to the nutrient stress.
The table below presents research findings on how metabolic flux changes in response to specific perturbations.
| Organism | Perturbation | Metabolic Pathway Affected | Key Finding |
| Arabidopsis thaliana | Genetic Knockout (Lysine Catabolism Gene) | Lysine Synthesis & Catabolism | Perturbation stimulated a significant accumulation of lysine and altered the expression of hundreds of genes related to anabolic processes. nih.gov |
| Corynebacterium glutamicum | Environmental (Carbon Source) | Central Carbon Metabolism & Lysine Biosynthesis | Flux into the lysine pathway was 30.0% on glucose but was reduced to 25.4% on fructose, correlating with lower lysine production. nih.gov |
| 3T3-L1 Cells (Mouse) | Environmental (Lysine Deprivation) | Amino Acid & Carbon Metabolism | Lysine depletion suppressed adipogenesis by disrupting mitochondrial function and altering the expression of metabolic genes. mdpi.com |
Advanced Mass Spectrometry Based Quantification Methodologies
Development and Validation of Isotope Dilution Mass Spectrometry (IDMS) Assays
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for quantifying analytes in complex matrices. nih.gov The method relies on the addition of a known quantity of an isotopically labeled version of the analyte—the internal standard—to the sample at the beginning of the sample preparation process. texilajournal.com Because the internal standard is chemically identical to the analyte, it experiences the same processing variations, such as extraction inefficiencies and matrix effects, allowing for accurate correction and quantification. amazonaws.com
DL-Lysine-4,4,5,5-d4 dihydrochloride (B599025) serves as an ideal internal standard for the quantification of lysine (B10760008). Its four deuterium (B1214612) atoms provide a mass shift of +4 Da compared to the natural lysine, allowing it to be distinguished by the mass spectrometer. The use of such a stable isotope-labeled (SIL) internal standard is considered the first choice in quantitative bioanalysis to compensate for measurement errors that can arise from ion suppression or enhancement in the mass spectrometer. texilajournal.comscispace.com
For optimal performance, several factors are considered:
Co-elution: Ideally, the deuterated standard and the endogenous analyte should co-elute during chromatographic separation. However, the replacement of hydrogen with deuterium can sometimes lead to slight shifts in retention time. chromatographyonline.comskyline.ms This effect is minimized with careful chromatographic method development.
Isotopic Purity: The isotopic purity of the internal standard is critical. High purity ensures that the contribution of the unlabeled analyte in the standard solution is minimal, which is essential for creating accurate calibration curves. avantiresearch.com
Stability: The deuterium labels must be stable and not prone to exchange with protons from the solvent during sample preparation or analysis. The labeling on the 4 and 5 positions of the lysine carbon skeleton is chemically stable and not susceptible to back-exchange. amazonaws.com
The use of a deuterated standard like DL-Lysine-4,4,5,5-d4 dihydrochloride has been shown to significantly improve assay performance, leading to high-confidence results. texilajournal.comnih.gov
Isotopic overlap occurs when the mass spectrum of the natural, endogenous analyte contains peaks that interfere with the signal of the isotopically labeled internal standard. This can arise from the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N) in the analyte molecule. amazonaws.com
Strategies to minimize this overlap include:
Sufficient Mass Difference: A key strategy is to use an internal standard with a mass difference large enough to avoid the natural isotope distribution of the analyte. For small organic molecules, a mass shift of at least 3 atomic mass units (amu) is generally recommended. amazonaws.comchromatographyonline.com this compound, with a +4 amu shift, effectively moves the internal standard's signal away from the M+1 and M+2 peaks of endogenous lysine, preventing cross-talk. avantiresearch.com
High Mass Resolution: Utilizing high-resolution mass spectrometers can help to distinguish between the analyte and internal standard signals, even if they are close in mass.
Correction Calculations: In cases where minor overlap is unavoidable, mathematical corrections can be applied, provided the isotopic distribution of the analyte and the purity of the standard are well-characterized.
By selecting an internal standard with an appropriate mass shift, such as this compound, the potential for isotopic overlap is significantly reduced, ensuring the integrity of the quantitative data. amazonaws.com
Coupled Chromatography-Mass Spectrometry Techniques for Amino Acid Analysis
Combining chromatography for separation with mass spectrometry for detection provides a highly specific and sensitive platform for amino acid analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the quantification of amino acids, including lysine. nih.gov Since amino acids are not naturally volatile, a crucial step in GC-MS analysis is chemical derivatization to make them amenable to gas-phase analysis. researchgate.net
A common derivatization procedure involves a two-step process:
Esterification: The carboxylic acid group is converted to an ester, for example, by reacting with an acidic solution in methanol. researchgate.net
Acylation: The amino groups are acylated, for example, using pentafluoropropionic anhydride (B1165640) (PFPA). nih.govresearchgate.net
Following derivatization, the sample is injected into the GC, where the derivatized amino acids are separated based on their volatility and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer. Quantification is typically performed using selected-ion monitoring (SIM), where the instrument is set to detect specific mass fragments characteristic of the derivatized lysine and its deuterated internal standard. nih.govavma.org This approach provides excellent specificity and sensitivity for measuring lysine concentrations in various biological matrices like urine and serum. nih.govavma.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the predominant technique for amino acid analysis in high-throughput proteomics and metabolomics. nih.gov A major advantage of LC-MS/MS is its ability to analyze polar and non-volatile compounds like amino acids directly in aqueous solutions, often without the need for derivatization. nih.gov
In a typical "bottom-up" proteomics workflow, proteins are first enzymatically digested into smaller peptides. nih.gov These peptides are then separated by liquid chromatography and analyzed by the tandem mass spectrometer. azolifesciences.com LC-MS/MS can identify and quantify proteins by detecting unique peptides, and it is also used to study post-translational modifications of lysine residues, such as ubiquitylation or crotonylation. nih.govnih.gov
In metabolomics, LC-MS/MS is used to measure the concentrations of small molecules, including free amino acids, in biological samples. acs.org The technique employs methods like multiple reaction monitoring (MRM), which offers exceptional sensitivity and specificity by monitoring a specific precursor ion to product ion transition for each analyte and its corresponding stable isotope-labeled internal standard. nih.govnih.gov This allows for the simultaneous quantification of multiple amino acids in complex samples like plasma with high accuracy. nih.govresearchgate.net
Analytical Performance Characteristics and Method Validation in Research Settings
The validation of analytical methods is essential to ensure that they are reliable, accurate, and fit for purpose. For the quantification of lysine using mass spectrometry, validation typically assesses linearity, sensitivity, accuracy, precision, and matrix effects. nih.govnih.gov
Below are tables summarizing typical performance characteristics for GC-MS and LC-MS/MS methods used for amino acid analysis in research settings.
Table 1: Example Analytical Performance Data for GC-MS Quantification of Lysine
| Parameter | Typical Value | Reference |
|---|---|---|
| Intra-assay Precision (CV) | 7.4% | avma.org |
| Inter-assay Precision (CV) | 12.4% | avma.org |
| Observed-to-Expected Ratio (Accuracy) | 79.4% to 110.0% | avma.org |
| Linearity (R²) | 0.9891 to 0.9983 | researchgate.net |
| Limit of Detection (LOD) | 0.01 to 0.46 mg/100 g | researchgate.net |
| Limit of Quantification (LOQ) | 0.02 to 1.55 mg/100 g | researchgate.net |
Table 2: Example Analytical Performance Data for LC-MS/MS Quantification of Amino Acids
| Parameter | Typical Value | Reference |
|---|---|---|
| Intra-day Precision (RSD) | <11.8% | researchgate.net |
| Inter-day Precision (RSD) | <14.3% | researchgate.net |
| Intra-day Accuracy | 87.4% to 114.3% | researchgate.net |
| Inter-day Accuracy | 87.7% to 113.3% | researchgate.net |
| Linearity (r²) | ≥0.998 | researchgate.net |
| Matrix Effect | 3.5% to 22% | nih.gov |
These validation data demonstrate that both GC-MS and LC-MS/MS, when properly optimized and validated with appropriate internal standards like this compound, provide specific, accurate, and reliable quantification of lysine for demanding research applications. avma.orgnih.gov
Rigorous Assessment of Precision, Accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ)
The validation of bioanalytical methods is crucial to ensure the reliability of quantitative data. nih.gov This process involves a thorough assessment of several key parameters, including precision, accuracy, the limit of detection (LOD), and the limit of quantification (LOQ). nih.goveuropa.eu While specific validation reports for the direct quantification of this compound are not extensively published in peer-reviewed literature, the performance characteristics can be inferred from validated methods for similar amino acids and stable isotope dilution techniques.
Precision and Accuracy
Precision refers to the closeness of repeated measurements, while accuracy reflects the closeness of a measured value to the true value. These are typically assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples. stanford.edu Precision is expressed as the relative standard deviation (%RSD), and accuracy is expressed as the percent recovery of the nominal concentration. nih.gov For bioanalytical methods, an acceptable precision is generally within 15% RSD (20% at the LLOQ), and accuracy is within ±15% (±20% at the LLOQ) of the nominal value. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. europa.eu The LOQ is a critical parameter for any quantitative assay and is established by analyzing a series of low-concentration samples. nih.gov For amino acid analysis using LC-MS/MS, LOQs are often in the low micromolar to nanomolar range, depending on the matrix and instrumentation. nih.gov
The following interactive table summarizes typical validation parameters for the quantification of an amino acid using a stable isotope-labeled internal standard like this compound, based on established bioanalytical method validation guidelines.
| Parameter | Acceptance Criteria | Typical Performance |
|---|---|---|
| Intra-day Precision (%RSD) | ≤15% (≤20% at LLOQ) | 2-10% |
| Inter-day Precision (%RSD) | ≤15% (≤20% at LLOQ) | 3-12% |
| Accuracy (% Recovery) | 85-115% (80-120% at LLOQ) | 90-110% |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 | Dependent on matrix and instrument sensitivity |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy | Typically in the low µM to nM range for amino acids in biological fluids |
Establishing Methodological Robustness and Reproducibility for Isotopic Analysis
Methodological robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. iajps.com Reproducibility, on the other hand, refers to the ability of the method to produce consistent results across different laboratories, analysts, or instruments. europa.eu
For isotopic analysis using this compound, robustness is assessed by introducing minor changes to the LC-MS/MS method parameters. This can include variations in the mobile phase composition, flow rate, column temperature, and mass spectrometer settings. The results from these varied conditions are then compared to the results from the standard method to determine if the changes have a significant impact on the quantification. A robust method will show minimal variation in the measured concentrations despite these small changes.
The reproducibility of isotopic analysis is fundamental to its application in collaborative studies and for comparing data across different experiments. The use of a stable isotope-labeled internal standard like this compound inherently enhances the reproducibility of the quantification of the target analyte by correcting for variations in sample processing and instrument response.
Detailed research findings on the robustness and reproducibility of the quantification of this compound itself are often part of internal validation reports within pharmaceutical and research laboratories. However, the principles of ensuring and demonstrating these characteristics are well-established in bioanalytical method validation guidelines.
The table below outlines key parameters that are typically evaluated to establish the robustness of an LC-MS/MS method for isotopic analysis.
| Parameter Varied | Typical Variation | Expected Outcome for a Robust Method |
|---|---|---|
| Mobile Phase pH | ± 0.2 units | No significant change in peak shape or retention time; quantitative results remain within acceptance criteria. |
| Mobile Phase Composition | ± 2% of organic solvent | Minor shift in retention time, but no impact on quantification. |
| Column Temperature | ± 5 °C | Slight change in retention time, but results remain accurate and precise. |
| Flow Rate | ± 5% | Shift in retention time, but no significant effect on quantitative performance. |
Mechanistic Enzymology and Biochemical Reaction Pathway Elucidation
Probing Enzymatic Reaction Mechanisms Through Deuterium (B1214612) Exchange and Kinetic Isotope Effects
The substitution of hydrogen with deuterium at a specific position in a substrate molecule can lead to a measurable change in the rate of an enzyme-catalyzed reaction, an effect known as the kinetic isotope effect (KIE). The magnitude of the KIE provides valuable information about the rate-limiting step of a reaction and can help to elucidate the transition state structure. DL-Lysine-4,4,5,5-d4 dihydrochloride (B599025) and other deuterated lysine (B10760008) variants have been instrumental in these types of studies.
A prominent example is the study of lysyl oxidase (LOX), an enzyme responsible for the cross-linking of collagen and elastin. The enzymatic mechanism involves the oxidation of the ε-amino group of a lysine residue. Research has shown that the oxidation of 6,6-d2-lysine by LOX proceeds at a substantially lower rate compared to the non-deuterated counterpart. researchgate.netnih.gov This significant KIE indicates that the cleavage of the C-H bond at the 6-position of the lysine side chain is a rate-limiting step in the catalytic cycle. researchgate.net
Similarly, the flavoprotein lysine-specific demethylase (LSD1) has been studied using deuterated substrates. In this case, deuteration of the methyl groups of a dimethylated lysine residue in a peptide substrate resulted in a kinetic isotope effect of 3.1 on the catalytic rate (kcat) and the specificity constant (kcat/Km). nih.gov This finding established that the C-H bond cleavage is the rate-limiting step in the demethylation reaction catalyzed by LSD1. nih.gov
| Enzyme | Substrate | Kinetic Parameter | Isotope Effect (kH/kD) |
|---|---|---|---|
| Lysyl Oxidase (LOX) | 6,6-d2-Lysine | Vmax/Km | 4.35 ± 0.22 |
| Lysine-Specific Demethylase (LSD1) | Dimethylated H3 peptide (deuterated methyls) | kcat | 3.1 ± 0.2 |
| Lysine-Specific Demethylase (LSD1) | Dimethylated H3 peptide (deuterated methyls) | kcat/Km | 3.1 ± 0.2 |
Investigating Transformations Involving Lysine Residues in Enzyme Active Sites
Deuterated lysine, including DL-Lysine-4,4,5,5-d4 dihydrochloride, is also employed to investigate the transformations and roles of lysine residues within the active sites of enzymes. One significant class of enzymes where this has been particularly insightful is the radical S-adenosylmethionine (SAM) superfamily. These enzymes catalyze a vast array of biochemical reactions through the generation of a highly reactive 5'-deoxyadenosyl radical. nih.gov
In the mechanism of enzymes like lysine 2,3-aminomutase (LAM), which interconverts L-α-lysine and L-β-lysine, a lysine residue of the substrate is directly involved in the radical-mediated rearrangement. nih.govgoogle.com The use of isotopically labeled lysine has been crucial in demonstrating that a 5'-deoxyadenosyl radical abstracts a hydrogen atom from the substrate, initiating the catalytic cycle. nih.gov Subsequent spectroscopic studies using deuterated lysine analogues have allowed for the characterization of the transient radical intermediates, providing a detailed picture of the substrate's transformation within the enzyme's active site. acs.org
Studying the Formation and Stability of Lysine-Derived Adducts and Modifications
Stable isotope labeling with amino acids in cell culture (SILAC) is a powerful technique in quantitative proteomics for the global analysis of protein expression, modification, and interaction. This compound is a suitable reagent for SILAC experiments. In this approach, one population of cells is grown in a medium containing the "light" (natural isotope abundance) lysine, while another population is grown in a medium containing the "heavy" this compound.
This methodology was employed to identify the interacting partners of the yeast Pif1 helicase. oup.comnih.gov The Pif1-TAP tagged strain was grown in a medium with light lysine, while the parent strain was grown in a medium where h4-lysine was substituted by DL-lysine-4,4,5,5-d4 2HCl. oup.comnih.gov After cell lysis and affinity purification of the Pif1 protein, the interacting proteins were identified by mass spectrometry. Proteins that specifically interacted with Pif1 were identified by the presence of peptides containing only the light isotope of lysine. In contrast, non-specific binders, which associated with the purification matrix after cell lysis, were identified by the presence of both light and heavy peptides. oup.com The 4 Dalton mass difference between the light and heavy lysine-containing peptides allows for their clear differentiation in the mass spectrometer. oup.com
Emerging Research Applications and Future Perspectives
Development of Novel Isotopic Tracer Strategies Incorporating DL-Lysine-4,4,5,5-d4 Dihydrochloride (B599025)
DL-Lysine-4,4,5,5-d4 dihydrochloride is a cornerstone of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful metabolic labeling technique for quantitative proteomics. creative-biolabs.comchempep.com In a typical SILAC experiment, one population of cells is grown in media containing standard "light" amino acids, while another is grown in media with "heavy" amino acids like deuterated lysine (B10760008). chempep.com When the two cell populations are combined, the relative abundance of proteins can be accurately quantified by comparing the mass spectrometry signal intensities of the light and heavy peptide pairs. isotope.com This method is highly accurate because it minimizes technical variations by allowing the samples to be mixed early in the experimental workflow. chempep.comnih.gov
Building on this foundation, researchers are developing more sophisticated tracer strategies. One such approach is the "spike-in" SILAC standard. nih.gov In this method, a fully labeled proteome, created using amino acids such as this compound, is added to an unlabeled biological sample (like a tissue or organism that cannot be metabolically labeled) after cell lysis. nih.gov This decouples the labeling process from the experiment itself and provides a robust internal standard for absolute quantification of proteins across various sample types, which is particularly advantageous for analyzing tissues or whole organisms. nih.gov
Furthermore, the application of SILAC-based strategies is extending to whole organisms. The development of the "SILAC mouse," which is fed a diet containing ¹³C₆-lysine to achieve full isotopic labeling of its proteome, demonstrates the potential for in-vivo quantitative proteomics. researchgate.net Tissues from these mice can be used as spike-in standards for quantifying protein expression in experimental mice, enabling highly accurate analysis of various transgenic and knockout models. researchgate.net Deuterated lysine variants like this compound serve the same fundamental purpose in these advanced tracer methodologies. Stable isotope tracers are also being used in combination, such as dual-tracer techniques involving both radiolabeled and stable isotope-labeled compounds, to simultaneously assess different metabolic parameters like absorption, distribution, and excretion within a single study. nih.gov
Integration with Systems Biology and Multi-Omics Approaches for Comprehensive Biological Understanding
Systems biology aims to develop a holistic understanding of complex biological systems by integrating diverse datasets. researchgate.netbrjac.com.br Multi-omics, a key component of systems biology, involves the simultaneous analysis of various molecular layers, including the genome (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). nih.govmdpi.com The integration of these datasets provides a more complete picture of a biological state than any single omics approach alone. mdpi.com
Quantitative proteomics data generated using this compound is a critical input for these multi-omics studies. chempep.com By providing precise measurements of changes in protein abundance, SILAC experiments offer a snapshot of the functional state of the cell. This proteomic data can be layered with transcriptomic data to understand how changes in gene expression correlate with protein levels, or with metabolomic data to link protein abundance to metabolic pathway activity. nih.gov For example, a multi-omics analysis combining transcriptomics and metabolomics was used to elucidate the role of the lysine deacetylase ABHD14B in glucose metabolism, demonstrating how connecting different molecular layers can reveal novel biological functions. nih.gov
The primary challenge in multi-omics research remains the effective integration and interpretation of these large and heterogeneous datasets. nih.govmdpi.com Data from SILAC experiments, which can identify and quantify thousands of proteins, must be computationally integrated with other omics data to build comprehensive models of cellular networks and pathways. researchgate.net Future advancements will focus on developing more sophisticated bioinformatics tools and mathematical models to better integrate proteomics data with other omics layers, leading to novel insights into disease mechanisms and the complex interplay of biological processes. brjac.com.br
Advancements in Analytical Instrumentation and Software for Deuterated Compound Analysis
The analysis of deuterated compounds like this compound relies heavily on mass spectrometry (MS). isotope.com Continuous advancements in MS instrumentation have significantly enhanced the sensitivity, resolution, and throughput of these analyses. Modern systems often pair advanced separation techniques, such as Ultra-Performance Liquid Chromatography (UPLC), with high-resolution mass spectrometers. waters.com This combination allows for the detection of low-intensity peptides and provides comprehensive datasets that are crucial for complex proteomics studies. waters.com
Alongside hardware improvements, specialized software has been developed to streamline and improve the accuracy of data analysis for deuterated compounds. researchgate.netnih.gov Analyzing data from stable isotope labeling experiments presents unique challenges, such as correcting for the natural abundance of other isotopes (e.g., ¹³C) that can interfere with deuteration calculations. researchgate.net New software tools are designed to automate and visualize the large datasets generated in these experiments, facilitating more rapid and robust interpretation. nih.gov
The table below summarizes some of the key software tools used in the analysis of deuterated compounds.
These advancements in both analytical hardware and computational software are crucial for pushing the boundaries of research using deuterated compounds, enabling more complex experimental designs and yielding more reliable quantitative data.
Potential for Expanded Use in Fundamental Biochemical and Cell Biology Research Beyond Current Scope
While this compound is widely used in quantitative proteomics, its potential extends into other areas of fundamental biochemical and cell biology research. Deuterated amino acids are valuable tools for investigating enzyme mechanisms and tracking the flow of metabolites through biosynthetic pathways. nih.gov The stability of the deuterium (B1214612) label allows researchers to follow the fate of specific atoms through complex reaction networks, providing detailed insights into metabolic flux. researchgate.net For example, stable isotope experiments with uniformly ¹³C-labeled L-lysine have been used to show that the bacterium Phaeobacter inhibens uses at least two parallel pathways for lysine degradation. researchgate.net
The unique properties of deuterium also make it useful for nuclear magnetic resonance (NMR) analysis of protein structure. nih.gov Site-selective deuteration of amino acids can help simplify complex NMR spectra, improving resolution and allowing for more detailed structural studies. nih.gov Furthermore, the use of deuterium oxide (heavy water) as a general metabolic label is gaining traction for measuring the synthesis rates of various biomolecules, including proteins, lipids, and nucleic acids, over longer periods in free-living conditions. technologynetworks.comphysoc.org This approach is less invasive than traditional intravenous tracer methods and allows for the study of metabolic dynamics in a more natural physiological state. technologynetworks.com
Future applications could focus more on the quantitative analysis of post-translational modifications (PTMs), which play a critical role in regulating protein function. chempep.comnih.gov SILAC-based methods can quantify how the abundance of specific PTMs, such as phosphorylation or ubiquitination, changes in response to cellular signals. chempep.com By providing a stable, quantifiable label, this compound will continue to be an indispensable tool for exploring the dynamic and complex processes that govern cell biology.
Table of Compounds
Q & A
Q. What are the primary research applications of DL-Lysine-4,4,5,5-d4 dihydrochloride in biochemical studies?
this compound is widely used as a stable isotope-labeled internal standard in mass spectrometry (MS) for precise quantification of lysine in biological samples. Its deuterium labeling enables tracking of lysine metabolism in protein turnover studies, amino acid flux analyses, and metabolic pathway investigations. It is also employed in cell culture systems for proteomic workflows like SILAC (Stable Isotope Labeling by Amino acids in Cell culture) to compare protein synthesis rates under experimental conditions .
Q. How does the dihydrochloride salt form influence experimental handling compared to hydrochloride salts?
The dihydrochloride form improves aqueous solubility and stability in physiological buffers, making it ideal for cell culture media preparation. This ensures consistent isotopic labeling efficiency. Researchers should adjust pH when dissolving the compound in buffered solutions to avoid ionic interference, particularly in sensitive assays like MS .
Q. What purity specifications are essential for this compound in reproducible experiments?
Isotopic purity ≥98 atom% deuterium is critical to prevent signal dilution in MS quantification. Impurities from non-deuterated lysine or other amino acids can skew metabolic flux data. Always verify batch-specific certificates of analysis (CoA) to confirm purity and isotopic enrichment .
Q. What are the storage and handling protocols for deuterated lysine to maintain integrity?
Store the compound at –20°C in a desiccated environment to prevent hygroscopic degradation. Reconstitute in deuterium-depleted water or MS-grade solvents, and avoid freeze-thaw cycles to preserve stability .
Advanced Research Questions
Q. How is this compound applied in SILAC-based proteomic workflows?
Cells are cultured in media containing deuterated lysine as the sole lysine source for ≥7 generations to achieve >98% isotopic incorporation. MS analysis of tryptic peptides distinguishes labeled (heavy) and unlabeled (light) proteins, enabling quantitative comparison between experimental groups (e.g., treated vs. control). Key considerations include cell doubling time, media formulation, and validation of labeling efficiency via MS/MS spectral analysis .
Q. How to address discrepancies in metabolic flux data derived from deuterated lysine tracing?
Discrepancies may arise from kinetic isotope effects (KIEs), where deuterium alters enzymatic reaction rates. Mitigation strategies include:
Q. How can LC-MS parameters be optimized for resolving deuterium-labeled lysine in complex matrices?
Use high-resolution MS (e.g., Orbitrap, Q-TOF) with resolving power ≥60,000 FWHM to distinguish isotopic peaks. Employ HILIC or ion-pairing chromatography to separate lysine from endogenous metabolites. Optimize collision energy during MS/MS to enhance fragmentation specificity for lysine-derived ions .
Q. What are the implications of using racemic DL-Lysine-d4 versus enantiomerically pure L-Lysine-d4 in mammalian cell studies?
Eukaryotic systems often exclude D-lysine due to stereospecific transporters and enzymes, reducing labeling efficiency. For mammalian studies, L-Lysine-4,4,5,5-d4 dihydrochloride is preferred. Pilot studies comparing incorporation rates between enantiomeric forms are recommended .
Q. How does isotopic purity affect data interpretation in longitudinal protein turnover studies?
Purity <98 atom% D causes signal overlap in MS, leading to underestimation of turnover rates. Regular QC using synthetic peptide standards with defined deuterated/non-deuterated ratios ensures accurate calibration of quantification algorithms .
Q. What methodological controls are necessary when using deuterated lysine in neurochemical studies?
Include negative controls (non-deuterated lysine) to assess background signals. Normalize data to total protein content or housekeeping proteins. Validate extraction protocols to avoid deuterium loss during sample preparation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
